molecular formula C5H11NO B14516900 Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- CAS No. 63017-52-7

Oxaziridine, 2-(1,1-dimethylethyl)-, (S)-

Cat. No.: B14516900
CAS No.: 63017-52-7
M. Wt: 101.15 g/mol
InChI Key: CIUGASKPPMSIGF-UHFFFAOYSA-N
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Description

Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- typically involves the reaction of an imine with a peracid. One common method is the reaction of a tert-butyl imine with m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxaziridine.

Chemical Reactions Analysis

Types of Reactions

Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.

    Reduction: It can be reduced to the corresponding amine.

    Substitution: The oxaziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at low temperatures to maintain the integrity of the oxaziridine ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine ring under mild conditions.

Major Products Formed

    Oxidation: Products include epoxides and hydroxylamines.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted oxaziridines or open-chain amines are formed.

Scientific Research Applications

Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- has diverse applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- involves the transfer of an oxygen atom to substrates during oxidation reactions. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. Molecular targets include various organic substrates, and the pathways involved often lead to the formation of epoxides or hydroxylamines.

Comparison with Similar Compounds

Similar Compounds

  • Oxaziridine, 2-(1,1-dimethylethyl)-3-(2-furanyl)-
  • Oxaziridine, 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dimethylethyl)-

Uniqueness

Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other oxaziridines, it offers distinct advantages in asymmetric synthesis and selective oxidation reactions.

Properties

CAS No.

63017-52-7

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-tert-butyloxaziridine

InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7-6/h4H2,1-3H3

InChI Key

CIUGASKPPMSIGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CO1

Origin of Product

United States

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